1-((5-Azidopentyl)oxy)-4-methylbenzene
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Overview
Description
1-((5-Azidopentyl)oxy)-4-methylbenzene is an organic compound characterized by the presence of an azido group attached to a pentyl chain, which is further connected to a benzene ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-((5-Azidopentyl)oxy)-4-methylbenzene can be synthesized through a multi-step process involving the following key steps:
Synthesis of 5-bromopentyl azide: This intermediate can be prepared by reacting 5-bromopentanol with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Etherification: The 5-bromopentyl azide is then reacted with 4-methylphenol (p-cresol) in the presence of a base such as potassium carbonate (K2CO3) to form this compound. This reaction typically occurs under reflux conditions in a solvent like acetone or ethanol.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to achieve higher yields and purity. The choice of solvents, catalysts, and purification techniques may vary based on the specific requirements of the industrial process.
Chemical Reactions Analysis
Types of Reactions
1-((5-Azidopentyl)oxy)-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), potassium carbonate (K2CO3), acetone, ethanol.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride (LiAlH4).
Cycloaddition: Copper(I) catalysts, organic solvents like toluene or dichloromethane.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1-((5-Aminopentyl)oxy)-4-methylbenzene.
Cycloaddition: 1-((5-(1,2,3-Triazolyl)pentyl)oxy)-4-methylbenzene.
Scientific Research Applications
1-((5-Azidopentyl)oxy)-4-methylbenzene has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of functionalized polymers and materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Medicinal Chemistry: The azido group is a bioorthogonal functional group, making this compound useful in bioconjugation and click chemistry for drug development and molecular imaging.
Chemical Biology: It can be used to study biological processes through the incorporation of azido-functionalized probes into biomolecules, enabling the tracking and visualization of cellular events.
Mechanism of Action
The mechanism of action of 1-((5-Azidopentyl)oxy)-4-methylbenzene depends on its specific application. In bioconjugation and click chemistry, the azido group undergoes a cycloaddition reaction with alkynes to form triazoles, facilitating the attachment of various functional groups to biomolecules. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems.
Comparison with Similar Compounds
1-((5-Azidopentyl)oxy)-4-methylbenzene can be compared with other azido-functionalized compounds, such as:
1-Azido-3-phenylpropane: Similar in structure but with a shorter alkyl chain.
1-Azido-5-phenylpentane: Lacks the ether linkage present in this compound.
1-((3-Azidopropyl)oxy)-4-methylbenzene: Has a shorter alkyl chain compared to this compound.
Properties
IUPAC Name |
1-(5-azidopentoxy)-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-11-5-7-12(8-6-11)16-10-4-2-3-9-14-15-13/h5-8H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUBQGWJCBXMMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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